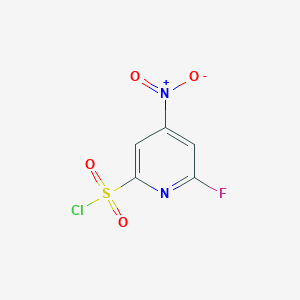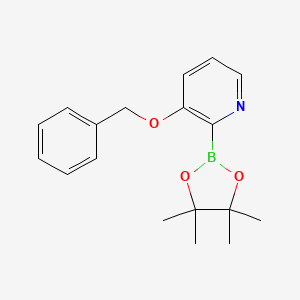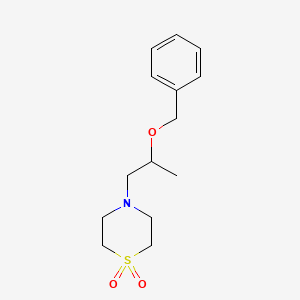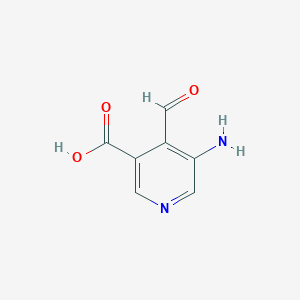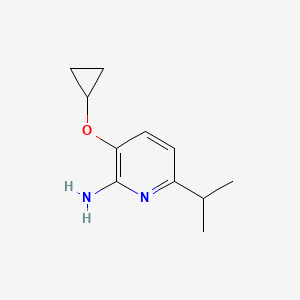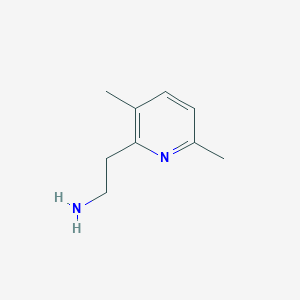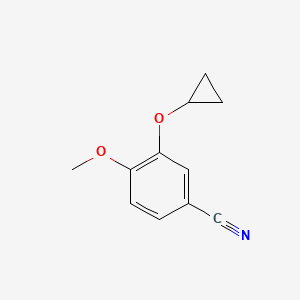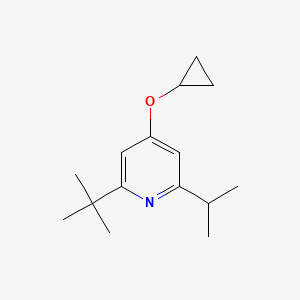
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is an organic compound that belongs to the pyridine family This compound is characterized by the presence of tert-butyl, cyclopropoxy, and isopropyl groups attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of a pyridine derivative with tert-butyl, cyclopropoxy, and isopropyl groups. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyridine ring, followed by the addition of the appropriate alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or nickel complexes can enhance the reaction rates and selectivity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product with high purity.
化学反応の分析
Types of Reactions
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and possible interactions with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
2-Tert-butyl-4-methylphenol: A compound with a similar tert-butyl group but different substituents on the aromatic ring.
4-tert-Butylphenol: Another compound with a tert-butyl group, commonly used in industrial applications.
Uniqueness
2-Tert-butyl-4-cyclopropoxy-6-isopropylpyridine is unique due to the presence of the cyclopropoxy and isopropyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
2-tert-butyl-4-cyclopropyloxy-6-propan-2-ylpyridine |
InChI |
InChI=1S/C15H23NO/c1-10(2)13-8-12(17-11-6-7-11)9-14(16-13)15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChIキー |
ILEFGLUNRFXSCW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=CC(=C1)OC2CC2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)

